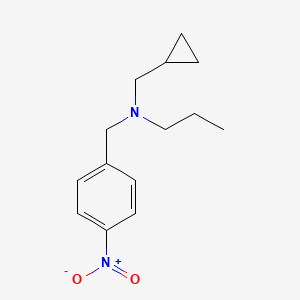

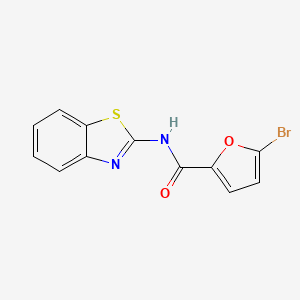

![molecular formula C11H12N4OS3 B5524072 N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea](/img/structure/B5524072.png)

N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea, also known as BMTU, is a chemical compound that has been studied for its potential use as a therapeutic agent. BMTU belongs to the class of isothiazole derivatives, which have shown promising results in various biological applications.

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

N-[3,5-bis(methylthio)isothiazol-4-yl]-N'-pyridin-2-ylurea is a compound of interest due to its potential in the synthesis and catalytic applications in organic chemistry. Studies have shown that related isothiazolopyridine derivatives possess valuable biological activities, highlighting their significance in the development of new pharmaceuticals and materials. The synthesis of such compounds, including isothiazolopyridines, pyridothiazines, and pyridothiazepines, has been achieved using both conventional and modern microwave-assisted techniques, offering higher yields and shorter reaction times (Youssef, Azab, & Youssef, 2012). Additionally, the development of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains has been explored, with evaluations of their in vitro antitumor activity against various cell lines, illustrating the compound's potential in cancer treatment (Hu, Hou, Xie, & Huang, 2008).

Material Science and Luminescence

In material science, the self-assembly formation of lanthanide luminescent supramolecular metallogels from ligands related to this compound showcases innovative approaches to creating materials with unique properties. These metallogels exhibit strong red luminescence and are capable of self-healing, demonstrating potential applications in sensors, displays, and other optoelectronic devices (McCarney et al., 2015).

Environmental and Corrosion Inhibition

Research into corrosion inhibition for metals in acidic environments has also been conducted. Derivatives similar to this compound have been investigated for their effectiveness as corrosion inhibitors. These studies reveal the potential of such compounds to significantly reduce corrosion in metals, highlighting their importance in industrial applications where corrosion resistance is critical (Mernari, Attari, Traisnel, Bentiss, & Lagrenée, 1998).

Chemical Sensing and Detection

The development of advanced chemical sensors for the detection of biologically relevant molecules, such as cysteine and glutathione, is another area where related compounds have shown promise. Innovative synthesis methods for isothiazolo[5,4-b]pyridin-3(2H)-one derivatives, a category closely related to the target compound, have enabled their application in highly selective fluorescent sensors. This research offers pathways to sensitive and selective detection methods for important biomolecules, which is crucial for diagnostics and biomedical research (Tan, Du, Yang, & Ma, 2015).

Propiedades

IUPAC Name |

1-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]-3-pyridin-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS3/c1-17-9-8(10(18-2)19-15-9)14-11(16)13-7-5-3-4-6-12-7/h3-6H,1-2H3,(H2,12,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHCAGHTGNNSAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NS1)SC)NC(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)

![3-[2-nitro-1-(tetrahydro-2H-pyran-2-yloxy)ethyl]aniline](/img/structure/B5524025.png)

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)